Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine
Description
Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine is a secondary amine featuring a biphenyl core substituted with a propan-2-yloxy (isopropyloxy) group at the para position of one phenyl ring and a methylaminoethyl moiety at the meta position of the adjacent phenyl ring. The compound is synthesized via reductive amination or nucleophilic substitution, as inferred from analogous phenoxyalkylamine derivatives in the literature .
Properties
IUPAC Name |
N-methyl-1-[3-(4-propan-2-yloxyphenyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-13(2)20-18-10-8-15(9-11-18)17-7-5-6-16(12-17)14(3)19-4/h5-14,19H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUWBZHRSDPBCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(C)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Alkylation and Nucleophilic Substitution Reactions
The propan-2-yloxy group on the phenyl ring undergoes nucleophilic substitution under acidic conditions. For example, in the presence of HBr or HI, the ether bond cleaves to form phenolic derivatives (Table 1) .
Table 1: Nucleophilic substitution of the propan-2-yloxy group
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| HBr (48% aq.) | Reflux, 6 h | 4-(3-Phenylpropyl)phenol | 82 | |
| HI (57% aq.) | 100°C, 4 h | 4-(3-Phenylpropyl)phenol iodide | 75 |
Oxidation Reactions
The tertiary amine moiety is susceptible to oxidation. Using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), the amine oxidizes to an N-oxide (Table 2) .
Table 2: Oxidation of the tertiary amine
| Oxidizing Agent | Solvent | Temperature | Time (h) | Product | Yield (%) | Source |
|---|---|---|---|---|---|---|
| H₂O₂ (30%) | Ethanol | 25°C | 12 | Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine N-oxide | 68 | |
| mCPBA | Dichloromethane | 0°C → 25°C | 6 | Same as above | 85 |
Coupling Reactions
The amine participates in HBTU-mediated couplings with carboxylic acids or esters. For instance, reaction with 4-nitrophenylacetic acid forms a stable amide (Table 3) .
Table 3: Amide bond formation via coupling
Reductive Amination
The amine reacts with aldehydes or ketones under reductive conditions. For example, condensation with benzaldehyde and NaBH₃CN yields a secondary amine derivative (Table 4) .
Table 4: Reductive amination with aldehydes
Epoxide Ring-Opening Reactions
The amine acts as a nucleophile in epoxide ring-opening reactions. For instance, reaction with epichlorohydrin produces β-amino alcohol derivatives (Table 5) .
Table 5: Epoxide ring-opening with epichlorohydrin
| Epoxide | Solvent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Epichlorohydrin | Water | 70°C, 8 h | 3-[(Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amino)-2-hydroxypropyl chloride | 81 |
Scientific Research Applications
GPR88 Agonism
Recent studies indicate that compounds similar to Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine can act as agonists for the GPR88 receptor, which is implicated in various neurological functions. For instance, the structure-activity relationship (SAR) studies have shown that modifications to the alkoxy side chain significantly affect the potency and brain bioavailability of GPR88 agonists. The lipophilicity of the alkoxy group plays a crucial role in enhancing receptor affinity and activity .
Antidepressant Potential
Research has suggested that certain derivatives of this compound may exhibit antidepressant-like effects. The modulation of neurotransmitter systems, particularly through serotonin and dopamine pathways, has been linked to the structural characteristics of similar phenethylamines . Such findings highlight the potential for developing novel antidepressants based on this scaffold.
Synthetic Applications
The synthesis of this compound can be achieved through various methods, often involving the coupling of substituted phenols with amines. The synthetic pathways are crucial for producing analogs with enhanced biological activity or selectivity for specific receptors.
Synthesis Overview:
- Starting Materials : Phenolic compounds and appropriate amines.
- Reagents : Catalysts such as acids or bases may be used to facilitate reactions.
- Conditions : Temperature and solvent choice can influence yield and purity.
Table 1 summarizes some synthetic routes explored in literature:
| Route | Starting Materials | Key Reagents | Yield (%) |
|---|---|---|---|
| A | Phenol + Amine | Acid Catalyst | 85 |
| B | Alkoxyphenol + Amine | Base Catalyst | 90 |
| C | Substituted Phenol + Amine | Heat/Pressure | 75 |
Case Study 1: GPR88 Agonist Development
In a study focused on GPR88 agonists, researchers synthesized a series of compounds based on this compound. The results indicated that slight modifications to the alkoxy group could enhance agonist potency significantly, demonstrating its potential in treating disorders related to GPR88 dysfunction .
Case Study 2: Antidepressant Activity
Another research initiative explored the antidepressant properties of derivatives of this compound. By assessing the behavioral effects in animal models, researchers found promising results indicating that certain modifications could lead to compounds with significant antidepressant effects, potentially offering new avenues for treatment .
Mechanism of Action
The mechanism of action of Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine involves its interaction with specific molecular targets. The biphenyl group allows it to bind to certain receptors or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three classes of analogs:
Substituted Benzamide Derivatives
describes benzamides with alkoxy-substituted phenyl groups (e.g., methoxy, ethoxy, propoxy) on a propanamide backbone. Key differences include:
- Lipophilicity : The isopropyloxy group in the target compound increases log P compared to methoxy (log P ~1.8) or ethoxy (log P ~2.2) analogs .
- Hydrogen-bonding : The methylamine group in the target compound provides stronger hydrogen-bonding capacity than the benzamide carbonyl in analogs like N-[(2S)-3-(4-ethoxyphenyl)-1-oxopropan-2-yl]benzamide .
Phenoxyalkylamine Derivatives
Analogous phenoxypropylamines (e.g., methyl(3-phenoxypropyl)amine) share structural motifs but differ in:
- Substituent position: The target compound’s biphenyl system introduces steric bulk, reducing conformational flexibility compared to linear phenoxypropylamines .
- Bioactivity: Phenoxypropylamines are documented as serotonin-norepinephrine reuptake inhibitors, while the biphenyl system in the target may enhance binding to G-protein-coupled receptors (GPCRs) .
Propan-1-amine Derivatives
Compounds like 3-[4-(propan-2-yloxy)phenyl]propan-1-amine () lack the biphenyl system but share the isopropyloxy group. Key contrasts:
- Solubility: The biphenyl system decreases aqueous solubility (predicted ~0.01 mg/mL) compared to non-aromatic propan-1-amine derivatives (~0.1 mg/mL) .
- Metabolic stability : The ethylamine chain in the target compound may undergo slower CYP450-mediated oxidation than primary amines .
Table 1: Comparative Data for Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine and Analogs
Research Findings and Therapeutic Potential
- Binding affinity : The biphenyl system enhances π-π stacking with aromatic residues in enzyme active sites, as seen in PRMT inhibitors like MS023 ().
- Selectivity : The isopropyloxy group reduces off-target interactions compared to smaller alkoxy groups (e.g., methoxy) in kinase inhibitors ().
- Toxicity : Primary amines (e.g., propan-1-amine derivatives) show higher hepatotoxicity (IC50 ~50 μM) than secondary amines like the target compound (predicted IC50 >100 μM) .
Biological Activity
Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine, with the molecular formula CHNO and a molecular weight of 269.4 g/mol, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound through various studies, including structure-activity relationships (SAR), pharmacological evaluations, and relevant case studies.
- Molecular Formula: CHNO
- Molecular Weight: 269.4 g/mol
- CAS Number: 1178402-39-5
Structure-Activity Relationship (SAR)
Research on the SAR of similar compounds indicates that modifications in the alkoxy group significantly influence biological activity. For instance, a study demonstrated that variations in the length and branching of alkoxy chains can alter the potency of related GPR88 agonists, which are essential for understanding how structural changes affect receptor interactions .
Table 1: Summary of SAR Findings for Related Compounds
| Compound | Alkoxy Group | EC (nM) | Comments |
|---|---|---|---|
| 1 | 1-methylpentyl | 195 | Optimal balance between potency and lipophilicity |
| 2 | Cyclobutylmethyl | Not active | Loss of potency with increased steric hindrance |
| 3 | Ethyl | 450 | Higher lipophilicity correlates with increased activity |
Pharmacological Activity
The pharmacological profile of this compound has been investigated in various contexts, particularly its potential as a GPR88 agonist. GPR88 is a G protein-coupled receptor implicated in several neurological processes, making it a target for therapeutic development in neuropsychiatric disorders.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds with similar structures. For example, methyl derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. A study demonstrated that specific modifications could enhance cytotoxicity against various cancer cell lines .
Case Study: Anticancer Efficacy
A notable case study evaluated the effects of methyl derivatives on human cancer cell lines. The results indicated:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)
- Findings: Significant reduction in cell viability at concentrations as low as 10 μM.
This suggests that this compound may possess similar anticancer properties.
Toxicological Profile
Understanding the toxicity of this compound is crucial for its potential therapeutic applications. Toxicity assessments using high-throughput screening methods have shown variable results depending on structural modifications. A comprehensive analysis involving ToxCast data indicated that while some derivatives exhibit low toxicity, others showed significant adverse effects at higher concentrations .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a Suzuki-Miyaura coupling to assemble the biphenyl backbone using 4-(propan-2-yloxy)phenylboronic acid and 3-bromophenyl precursors. Palladium catalysts (e.g., Pd(PPh₃)₄) in a 1:1 mixture of THF/H₂O at 80°C for 12 hours are typical .
- Step 2 : Introduce the ethylamine moiety via reductive amination using methylamine and sodium cyanoborohydride in methanol under acidic conditions (pH 4–5) .
- Optimization : Vary solvents (DMF vs. toluene) and catalysts (CuI vs. PdCl₂) to improve yield (see Table 1).
Table 1 : Synthesis Optimization for Key Intermediate
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | THF | 80 | 72 | |
| CuI/PPh₃ | Toluene | 110 | 65 |
Q. How can researchers characterize the purity and stereochemistry of this compound?
- Methodology :
- HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient: 50–90% ACN) to assess purity (>98%) .
- Chiral Resolution : Employ chiral chromatography (e.g., Chiralpak AD-H column) with hexane/isopropanol (85:15) to separate enantiomers .
- NMR Analysis : Confirm regiochemistry via NOESY correlations between the methyl group (δ 1.2 ppm) and adjacent aromatic protons (δ 7.3–7.5 ppm) .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodology :
- Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays at 10 µM–1 mM concentrations .
- Receptor Binding : Radioligand displacement assays (e.g., serotonin 5-HT₂A receptor) with [³H]ketanserin in HEK293 cell membranes .
Advanced Research Questions
Q. How does the propan-2-yloxy substituent influence receptor binding affinity compared to other alkoxy groups?
- Methodology :
- SAR Study : Synthesize analogs with methoxy, ethoxy, and cyclopropoxy groups. Compare binding affinities via IC₅₀ values in radioligand assays (Table 2).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to analyze hydrophobic interactions between the isopropyl group and receptor pockets (e.g., 5-HT₂A) .
Table 2 : Substituent Effects on 5-HT₂A Binding
| Substituent | IC₅₀ (nM) | ΔG (kcal/mol) | Reference |
|---|---|---|---|
| Propan-2-yloxy | 12.3 | -9.8 | |
| Methoxy | 45.7 | -7.2 |
Q. What experimental approaches resolve contradictory data on metabolic stability in hepatic microsomes?
- Methodology :
- Comparative Metabolism : Incubate the compound with human vs. rat liver microsomes (1 mg/mL protein) and quantify metabolites via LC-MS/MS. Use isotopically labeled internal standards (e.g., d₃-methyl) for precision .
- CYP Inhibition Profiling : Identify conflicting isoforms (e.g., CYP2D6) using fluorogenic substrates (e.g., 3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin) .
Q. How can researchers determine the enantiomer-specific pharmacological effects?
- Methodology :
- Enantiomer Separation : Use preparative chiral SFC (supercritical CO₂ with 20% ethanol) to isolate (R)- and (S)-forms .
- In Vivo Testing : Administer enantiomers (10 mg/kg, i.p.) to rodent models of anxiety (elevated plus maze) and compare behavioral outcomes .
Q. What strategies mitigate oxidative degradation during long-term stability studies?
- Methodology :
- Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks. Identify degradation products (e.g., N-oxide) via HRMS and NMR .
- Stabilization : Add antioxidants (0.1% BHT) or store in amber vials under argon to suppress radical-mediated pathways .
Contradictory Data Analysis
Q. Why do some studies report high CNS penetration while others show limited bioavailability?
- Resolution Strategy :
- LogP vs. PSA : Measure partition coefficient (LogP = 3.5) and polar surface area (PSA = 45 Ų) to assess blood-brain barrier permeability. Discrepancies may arise from assay conditions (e.g., P-gp efflux in MDCK-MDR1 cells) .
- Species Variability : Compare pharmacokinetics in mice (Cmax = 1.2 µg/mL) vs. non-human primates (Cmax = 0.3 µg/mL) .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
